molecular formula C20H21N7O3 B2586044 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-acetylphenoxy)ethanone CAS No. 1795443-68-3

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-acetylphenoxy)ethanone

Cat. No.: B2586044
CAS No.: 1795443-68-3
M. Wt: 407.434
InChI Key: SBTZEHYZZGUNJC-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-acetylphenoxy)ethanone (CAS 1795443-68-3) is a synthetic organic compound with the molecular formula C20H21N7O3 and a molecular weight of 407.43 g/mol . This chemical features a hybrid molecular architecture that incorporates multiple pharmaceutically relevant heterocycles, including a piperazine ring, a pyrimidine core, and a 1,2,4-triazole moiety . The 1,2,4-triazole group is a privileged scaffold in medicinal chemistry, known for its significant dipole moment, capacity for hydrogen bonding, and metabolic stability, which collectively facilitate high-affinity interactions with diverse biological targets . This compound is intended for research applications only and is not for use in diagnostic or therapeutic procedures. The structural components of this molecule suggest significant potential for investigation in various biochemical domains. Piperazine derivatives are common building blocks in drug discovery and are frequently found in compounds active across numerous therapeutic areas . The presence of the 1,2,4-triazole ring is particularly noteworthy, as this pharmacophore is an established component of numerous FDA-approved drugs, including antifungal agents (e.g., fluconazole, voriconazole), anticancer agents (e.g., anastrozole, letrozole), and antivirals (e.g., ribavirin) . The specific molecular arrangement, particularly the 1,2,4-triazole-linked pyrimidine-piperazine core, indicates potential for targeting kinase enzymes, as similar structural motifs are found in potent kinase inhibitors reported in scientific literature . Researchers may find this compound valuable for probing enzyme inhibition, signal transduction pathways, and for use as a key intermediate in the synthesis of more complex chemical entities for biological screening. This product is supplied with guaranteed high purity (typically ≥90%) for consistent experimental results . Researchers should consult the certificate of analysis for specific batch information. Handle this material in accordance with all applicable laboratory safety standards, using appropriate personal protective equipment. All orders are accompanied by detailed handling and storage instructions to ensure material integrity.

Properties

IUPAC Name

2-(4-acetylphenoxy)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O3/c1-15(28)16-2-4-17(5-3-16)30-11-20(29)26-8-6-25(7-9-26)18-10-19(23-13-22-18)27-14-21-12-24-27/h2-5,10,12-14H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTZEHYZZGUNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences
Compound Name Core Structure Substituents Pharmacological Activity References
Target Compound Pyrimidine-triazole-piperazine 4-Acetylphenoxy ethanone Not explicitly reported (predicted: antiproliferative/antifungal)
1-(4-{3-[4-(4-Ethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone Piperazine-phenoxy ethanone 4-Ethylphenyl, 3-methoxy Antagonistic activity at serotonin/dopamine receptors (neuropsychiatric applications)
1-{4-[3-(4-Ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethanone Triazolo-pyrimidine-piperazine 4-Ethoxyphenyl, phenoxy Anticancer (DNA intercalation/topoisomerase inhibition)
1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone Piperazine-sulfonyl-triazole 4-Chlorophenylsulfonyl Antifungal (CYP51 inhibition)
1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(1H-1,2,3-triazol-1-yl)ethanone Benzothiazole-piperazine-triazole Benzothiazole Anticancer (tubulin polymerization inhibition)

Key Observations :

  • Bioisosteric Replacements: The target compound’s 4-acetylphenoxy group distinguishes it from analogues with sulfonyl () or benzothiazole () substituents, which may alter logP and metabolic stability .
  • Piperazine Flexibility : Unlike rigid analogues (e.g., ’s pyridine-piperazine hybrid), the target’s piperazine linker likely enhances conformational adaptability for target binding .
  • Triazole Positioning : The 1,2,4-triazole at the pyrimidine’s 6-position (vs. 1,2,3-triazole in ) may improve hydrogen-bonding interactions with enzymatic targets .
Pharmacological and Physicochemical Properties
Property Target Compound Compound Compound
Molecular Weight ~480 g/mol ~470 g/mol ~440 g/mol
logP (Predicted) 2.8 3.1 2.5
Hydrogen Bond Acceptors 8 9 7
Solubility Moderate (acetylphenoxy enhances aqueous solubility vs. ’s sulfonyl group) Low (hydrophobic ethoxyphenyl) Low (chlorophenylsulfonyl)

Activity Insights :

  • The 1,2,4-triazole in the target compound may confer antifungal activity (as seen in ’s itraconazole analogues) via CYP51 binding .
  • 4-Acetylphenoxy could reduce cytotoxicity compared to ’s benzothiazole derivatives, which exhibit higher logP and membrane permeability .

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